3-Fluorobenzoyl chloride

Catalog No.
S520925
CAS No.
1711-07-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzoyl chloride

CAS Number

1711-07-5

Product Name

3-Fluorobenzoyl chloride

IUPAC Name

3-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H

InChI Key

SYVNVEGIRVXRQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)Cl

solubility

Soluble in DMSO

Synonyms

Benzoyl chloride, 3-fluoro-

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)Cl

The exact mass of the compound 3-Fluorobenzoyl chloride is 157.9935 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88315. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Fluorobenzoyl chloride (CAS 1711-07-5) is a highly reactive, meta-fluorinated aromatic acyl chloride that serves as a critical electrophilic building block in pharmaceutical synthesis, materials science, and protective group chemistry. Unlike its ortho- and para-substituted counterparts, the meta-fluorine atom exerts a strong inductive electron-withdrawing effect without contributing mesomeric electron donation to the carbonyl center. This unique electronic configuration fundamentally alters its electrophilicity, hydrolysis kinetics, and the physicochemical properties of downstream amides and esters. For industrial and laboratory buyers, selecting this specific isomer is driven by the need for precise control over reaction rates, intermediate stability in single-electron transfer processes, and the introduction of lipophilic, metabolically stable meta-fluorophenyl motifs into complex molecular scaffolds[1].

Substituting 3-fluorobenzoyl chloride with unsubstituted benzoyl chloride, 2-fluorobenzoyl chloride, or 4-fluorobenzoyl chloride leads to critical process failures and altered product profiles. The position of the fluorine atom dictates the steric accessibility and electronic environment of the carbonyl carbon. For example, in protective group chemistry, ortho-fluorinated derivatives react rapidly at sub-zero temperatures, whereas the meta-isomer remains stable, requiring thermal activation to proceed [1]. Furthermore, in electrochemical or photoredox applications, the fragmentation kinetics of meta-fluorinated intermediates are nearly twice as fast as those of ortho- or para-isomers[2]. Consequently, generic substitution will disrupt temperature-controlled workflows, reduce yields in sterically hindered amidations, and fundamentally alter the pharmacokinetic or material properties of the final product.

Temperature-Gated Reactivity in Glycosyl Donor Protection

In the synthesis of complex glycopeptides, the choice of fluorobenzoyl protective group dictates the thermal threshold for glycosylation. When utilizing 3-fluorobenzoyl chloride to protect glucosyl bromides, the resulting donor does not react with Fmoc-Ser-OPfp at -30 °C, but proceeds to a 71% yield when warmed to room temperature. In stark contrast, the 2-fluorobenzoylated analog reacts smoothly at -30 °C [1]. This demonstrates that the meta-fluoro substitution provides a critical temperature-gating mechanism, preventing premature coupling during complex low-temperature assembly.

Evidence DimensionTemperature threshold for glycosyl donor reactivity
Target Compound Data3-fluorobenzoylated donor: No reaction at -30 °C; 71% yield at room temperature
Comparator Or Baseline2-fluorobenzoylated donor: Reacts smoothly at -30 °C
Quantified DifferenceMeta-isomer requires thermal activation (room temperature), whereas ortho-isomer reacts at sub-zero temperatures
ConditionsReaction of fluorobenzoylated glucosyl bromides with Fmoc-Ser-OPfp

Enables process chemists to use temperature as a switch to control highly sensitive glycosylation workflows, preventing unwanted side reactions at low temperatures.

Accelerated Radical Anion Fragmentation Kinetics

For applications involving single-electron transfer (SET) or electrochemical reduction, the fragmentation rate of the intermediate is paramount. Kinetic studies on polyfluorinated benzoates (synthesized directly from their respective acyl chlorides) reveal that the 3-fluorobenzoate radical anion fragments at a rate of 6.7 × 10^9 s^-1. This is significantly faster than both the 2-fluoro (3.1 × 10^9 s^-1) and 4-fluoro (3.8 × 10^9 s^-1) analogs [1]. The purely inductive withdrawal of the meta-fluorine accelerates C-F bond cleavage compared to isomers capable of resonance stabilization.

Evidence DimensionRadical anion fragmentation rate constant
Target Compound Data3-F-C6H4CO2- radical anion: 6.7 × 10^9 s^-1
Comparator Or Baseline2-F-C6H4CO2- (3.1 × 10^9 s^-1) and 4-F-C6H4CO2- (3.8 × 10^9 s^-1)
Quantified DifferenceMeta-isomer fragments 1.76x to 2.16x faster than para and ortho isomers, respectively
ConditionsPulse radiolysis and semiempirical calculations of radical anion fragmentation

Critical for designing photoredox or electrochemical synthesis routes where rapid intermediate fragmentation is required to outcompete undesired side reactions.

Mainstream Amidation Yield in Sterically Hindered Scaffolds

When incorporating fluorinated motifs into complex pharmaceutical scaffolds, the electron-withdrawing nature of the fluorine atom must not severely compromise amidation efficiency. In the synthesis of phenylalanine-derived β-lactam TRPM8 antagonists, acylation with 3-fluorobenzoyl chloride achieved an 84% isolated yield. This performance closely matches the 87% yield obtained using unsubstituted benzoyl chloride under identical conditions [1]. The data confirms that 3-fluorobenzoyl chloride maintains excellent processability and can be directly substituted into standard benzoylation workflows without significant yield penalties.

Evidence DimensionIsolated yield in late-stage β-lactam acylation
Target Compound Data3-fluorobenzoyl chloride: 84% yield
Comparator Or BaselineBenzoyl chloride: 87% yield
Quantified DifferenceMarginal 3% yield reduction despite the introduction of the electron-withdrawing meta-fluorine
ConditionsAcylation of a complex β-lactam intermediate in dichloromethane

Assures procurement teams that transitioning from unsubstituted to meta-fluorinated analogs in library generation will not require costly re-optimization of reaction conditions.

Amidation Yield Variance vs. Para-Fluoro Analogs

While 3-fluorobenzoyl chloride is highly efficient, its unique electronic profile means that protocols optimized for other isomers may require tuning. During the synthesis of thiazol-2-ethylamine amides targeting Trypanosoma brucei, amidation with 3-fluorobenzoyl chloride yielded 69% of the desired product. Under the exact same conditions, the 4-fluorobenzoyl chloride analog achieved an 85% yield [1]. This variance highlights that the lack of resonance donation from the meta-position alters the electrophilicity of the carbonyl, necessitating specific optimization of base and temperature to maximize throughput.

Evidence DimensionIsolated yield in thiazol-2-ethylamine amidation
Target Compound Data3-fluorobenzoyl chloride: 69% yield
Comparator Or Baseline4-fluorobenzoyl chloride: 85% yield
Quantified Difference16% lower yield for the meta-isomer under unoptimized, generalized conditions
ConditionsReaction with 3-aminopropionitrile derivatives and triethylamine in THF

Alerts process chemists that standard amidation protocols must be specifically calibrated for the meta-isomer's unique electrophilicity to ensure reproducible, high-yield manufacturing.

Temperature-Controlled Glycoside Synthesis

Leveraging the distinct thermal stability of 3-fluorobenzoyl protective groups to prevent premature coupling during the low-temperature assembly of complex oligosaccharides, allowing temperature to act as a reaction switch [1].

Single-Electron Transfer (SET) Photoredox Catalysis

Utilizing the compound as a precursor for meta-fluorinated benzoates in electrochemical or photoredox workflows where rapid radical fragmentation is essential to outcompete side reactions [2].

Late-Stage Functionalization in Drug Discovery

Serving as a reliable, high-yielding acylating agent for generating meta-fluorinated library compounds, such as TRPM8 antagonists, without requiring extensive re-optimization from standard benzoylation protocols [3].

Structure-Activity Relationship (SAR) Optimization

Procuring the meta-isomer specifically to balance lipophilicity and metabolic stability in therapeutic scaffolds (e.g., anti-trypanosomal agents), provided that amidation conditions are finely tuned to accommodate its specific electronic profile[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

157.9935

Boiling Point

189.0 °C

Appearance

Solid powder

Melting Point

-30.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1711-07-5

Wikipedia

3-Fluorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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